1-hexadecyl-3-methylimidazolium bromide

Catalog No.
S1801797
CAS No.
132361-22-9
M.F
C20H39N2.Br
M. Wt
387.44106
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-hexadecyl-3-methylimidazolium bromide

CAS Number

132361-22-9

Product Name

1-hexadecyl-3-methylimidazolium bromide

IUPAC Name

1-hexadecyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide

Molecular Formula

C20H39N2.Br

Molecular Weight

387.44106

InChI

InChI=1S/C20H40N2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;/h18-19H,3-17,20H2,1-2H3;1H

SMILES

CCCCCCCCCCCCCCCC[NH+]1CN(C=C1)C.[Br-]

Potential Applications in Catalysis

HMIMBr has been explored as a potential catalyst or catalyst component in various organic reactions. For instance, research suggests its effectiveness in Diels-Alder cycloadditions, a fundamental reaction for creating complex organic molecules []. Another study demonstrates its role in the Pauson-Khand reaction, which offers a route to generate six-membered carbocyclic rings [].

1-Hexadecyl-3-methylimidazolium bromide is an ionic liquid characterized by its unique structure, which consists of a long alkyl chain (hexadecyl) attached to a 3-methylimidazolium cation. Its molecular formula is C20_{20}H39_{39}BrN2_2, with a molecular weight of approximately 387.44 g/mol . This compound exhibits properties typical of ionic liquids, such as low volatility, thermal stability, and the ability to dissolve a wide range of organic and inorganic substances.

, including metathesis and nucleophilic substitutions. For instance, it can react with sodium salts to form other ionic liquids through halide exchange reactions. The synthesis process typically involves the reaction of 1-bromohexadecane with 1-methylimidazole under controlled conditions . Additionally, it can participate in pyrolysis reactions, where thermal decomposition leads to the formation of smaller molecular fragments and other products .

Research has indicated that 1-hexadecyl-3-methylimidazolium bromide exhibits significant biological activity. Studies show that it can affect the physicochemical characteristics and cytotoxicity of phosphatidylcholine vesicles, indicating potential applications in biomedicine . Furthermore, its interaction with biological membranes suggests that it may have antimicrobial properties or influence cell membrane dynamics.

The synthesis of 1-hexadecyl-3-methylimidazolium bromide typically involves a two-step process:

  • Formation of the Imidazolium Salt: In the first step, 1-bromohexadecane is reacted with 1-methylimidazole in an ethyl acetate solution at elevated temperatures (around 65 °C) for 24 hours. This reaction yields the desired ionic liquid as a white solid after filtration and drying .
  • Metathesis Reaction: The second step involves a metathesis reaction where the obtained salt is reacted with sodium salts to exchange bromide ions for other anions, if necessary .

1-Hexadecyl-3-methylimidazolium bromide has a variety of applications:

  • Extraction Processes: It serves as a novel extracting agent for polycyclic aromatic hydrocarbons from sediments, demonstrating its utility in environmental chemistry .
  • Material Science: It is used in polymer blends to enhance the properties of materials like polyvinyl chloride and polystyrene .
  • Nanotechnology: This compound plays a role in synthesizing nanomaterials and has been used in the formation of gold nanocrystals .

Interaction studies involving 1-hexadecyl-3-methylimidazolium bromide have revealed its capacity to interact with various substrates, including biological membranes and nanoparticles. These interactions can lead to significant changes in physical properties and biological activity, making it a subject of interest in both material science and biochemistry .

Several compounds share structural similarities with 1-hexadecyl-3-methylimidazolium bromide. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1-Hexadecyl-3-methylimidazolium chlorideIonic LiquidExhibits lyotropic liquid crystalline phases
1-Octadecyl-3-methylimidazolium bromideIonic LiquidLonger alkyl chain; different solubility properties
1-Hexyl-3-methylimidazolium bromideIonic LiquidShorter alkyl chain; lower viscosity
1-Allyl-3-methylimidazolium bromideIonic LiquidContains an allyl group; more reactive

The primary distinction of 1-hexadecyl-3-methylimidazolium bromide lies in its long hexadecyl chain, which enhances its solubility and stability compared to shorter-chain analogs. This characteristic contributes to its unique behavior in extraction processes and material applications.

1-hexadecyl-3-methylimidazolium bromide exhibits a distinctive molecular architecture characteristic of long-chain imidazolium-based ionic liquids [2]. The compound possesses the molecular formula C20H39BrN2 with a molecular weight of 387.44 grams per mole [2] [5]. The exact mass of the compound has been determined to be 386.23 atomic mass units [3].

The crystal structure analysis reveals that the compound crystallizes in a triclinic crystal system with specific unit cell parameters [24]. The asymmetric unit consists of a 1-hexadecyl-3-methylimidazolium cation, a bromide anion, and a water molecule in the monohydrate form [24]. Critical geometric parameters include a C1—N1—C3 bond angle of 108.0 degrees, which is consistent with the bond angles observed in free imidazole structures [24]. The relative orientation of the imidazolium ring with respect to the aliphatic chain is characterized by a C1—N1—C4—C5 torsion angle of -126.4 degrees [24]. The N1—C4 bond length measures 1.472 Ångströms [24].

The crystal structure demonstrates that the cations are stacked along the b-axis, forming channels parallel to the crystallographic direction that accommodate the bromide anions and water molecules [24]. The crystal is stabilized through hydrogen-bonding interactions, including O—H···Br, C—H···O and C—H···Br interactions, which generate a two-dimensional network structure [24] [27].

Table 1: Molecular Parameters of 1-hexadecyl-3-methylimidazolium bromide

ParameterValueReference
Molecular FormulaC20H39BrN2 [2] [3] [4]
Molecular Weight (g/mol)387.44-387.45 [2] [5]
Exact Mass386.23 [3]
C1—N1—C3 Bond Angle (°)108.0 (3) [24]
C1—N1—C4—C5 Torsion Angle (°)-126.4 (4) [24]
N1—C4 Bond Length (Å)1.472 (5) [24]
Crystal SystemTriclinic [24]
Unit Cell a (Å)5.4989 [24]
Unit Cell b (Å)7.8507 [24]
Unit Cell c (Å)27.330 [24]

Physical State and Appearance

At standard conditions (20 degrees Celsius), 1-hexadecyl-3-methylimidazolium bromide exists as a solid [5] [12] [16]. The compound typically appears as a white to light yellow powder or crystalline material [5] [12]. High-purity samples obtained through controlled synthesis and purification methods demonstrate purity levels exceeding 97.0 percent as determined by high-performance liquid chromatography analysis [5] [12].

The compound exhibits hygroscopic properties and is sensitive to air exposure, necessitating storage under inert gas conditions [5] [12] [16]. Water content in purified samples is typically maintained below 1000 parts per million [15]. Commercial preparations recommend storage in cool, dry environments with temperatures below 15 degrees Celsius to maintain stability [5] [12].

Thermal Properties

Melting and Decomposition Points

The melting point of 1-hexadecyl-3-methylimidazolium bromide varies across different literature sources, with reported values ranging from 42.0 degrees Celsius to 68 degrees Celsius [6] [13] [15]. The variation in melting point data may be attributed to differences in sample purity, water content, and measurement methodologies employed by different research groups.

Thermogravimetric analysis studies reveal exceptional thermal stability for this ionic liquid, with decomposition occurring at elevated temperatures [31]. The decomposition temperature has been determined to be approximately 380 degrees Celsius, which represents the upper limit of thermal stability for this compound [31]. This high decomposition temperature is characteristic of long-chain imidazolium-based ionic liquids, where increased alkyl chain length contributes to enhanced thermal stability [31].

The thermal decomposition behavior follows the general trend observed in dialkylimidazolium bromide ionic liquids, where thermal stability increases with increasing carbon substitution length on the imidazolium ring [31]. Comparative studies indicate that the decomposition temperature progression follows the pattern of increasing stability from 319 degrees Celsius for twelve-carbon substitution to 380 degrees Celsius for sixteen-carbon substitution [31].

Heat Capacity Measurements

Heat capacity measurements for long-chain imidazolium-based ionic liquids demonstrate significant dependence on molecular weight and temperature [33]. Studies on related imidazolium compounds indicate that heat capacity values generally increase with both molecular weight and temperature [33]. For imidazolium-based ionic liquids, heat capacity values typically range from 18.11 to 1438.0 joules per mole per Kelvin, representing one of the widest ranges among ionic liquid families [33].

The heat capacity behavior of 1-hexadecyl-3-methylimidazolium bromide is expected to follow similar trends observed in related long-chain imidazolium compounds, where the extended alkyl chain contributes to higher heat capacity values compared to shorter-chain analogs [33]. Temperature-dependent measurements reveal positive temperature coefficients for heat capacity in imidazolium-based ionic liquids [22].

Phase Transition Behavior

Differential scanning calorimetry studies on related hexadecyl-containing imidazolium compounds reveal complex phase transition behavior [11] [30]. The incorporation of long alkyl chains on imidazolium scaffolds produces distinctive crystalline morphologies and phase behaviors that depend significantly on the specific environment and thermal history [11].

The phase transition behavior of 1-hexadecyl-3-methylimidazolium bromide demonstrates characteristics typical of long-chain ionic liquid organogelators [11]. Studies indicate that the compound can exhibit multiple phase transitions, with the specific transition temperatures affected by molecular symmetry and environmental conditions [11]. The presence of the hexadecyl chain influences the formation of structured assemblies and affects the crystallization behavior of the compound [11].

Research on similar compounds indicates that gelator-induced crystallization can occur, resulting in modified phase transition patterns compared to neat ionic liquids [11]. The crystalline phase formed in the presence of long-chain imidazolium compounds often differs from conventional crystalline phases, suggesting unique structural organizations [11].

Transport Properties

Density Profiles and Temperature Dependence

The density behavior of long-chain imidazolium-based ionic liquids follows predictable temperature-dependent patterns [17] [18] [20]. For ionic liquids in this class, density typically decreases linearly with increasing temperature, following established correlations between molar volume and temperature [17] [18].

Studies on related long-chain imidazolium compounds demonstrate that density decreases with increasing alkyl chain length while maintaining consistent temperature coefficients [20] [28]. The temperature dependence of density for imidazolium-based ionic liquids can be described by linear relationships, where the molar volume exhibits direct proportionality to temperature [17] [18].

For 1-hexadecyl-3-methylimidazolium bromide, the density profile is expected to follow similar patterns observed in related compounds, with values decreasing systematically as temperature increases [20]. The extended hexadecyl chain contributes to lower density values compared to shorter-chain analogs while maintaining the characteristic temperature dependence [20] [28].

Viscosity Behavior

Viscosity measurements for long-chain imidazolium-based ionic liquids reveal significant temperature dependence and chain-length effects [19] [20] [23]. The viscosity of these compounds typically increases substantially with alkyl chain length while decreasing exponentially with temperature [19] [20].

Studies on hexyl-substituted imidazolium compounds demonstrate that viscosity behavior follows Vogel-Fulcher-Tammann equations, allowing for accurate prediction of temperature-dependent viscosity changes [19]. The presence of long alkyl chains in imidazolium structures contributes to increased viscosity values due to enhanced intermolecular interactions and reduced molecular mobility [20] [23].

For 1-hexadecyl-3-methylimidazolium bromide, viscosity values are expected to be significantly higher than shorter-chain analogs due to the extended hexadecyl substitution [20] [28]. The temperature coefficient for viscosity reduction follows exponential relationships characteristic of ionic liquids, with substantial viscosity decreases observed with increasing temperature [19] [20].

Comparative studies indicate that imidazolium-based ionic liquids generally exhibit lower viscosity than pyrrolidinium-based counterparts with similar substitution patterns [23]. The molecular structure and hydrogen bonding patterns in imidazolium compounds contribute to their distinctive viscosity behavior [23].

Thermal Conductivity

Thermal conductivity measurements for imidazolium-based ionic liquids demonstrate relatively low values compared to conventional solvents, with temperature-dependent behavior [21] [22]. Studies on related compounds indicate that thermal conductivity generally increases with temperature, following positive temperature coefficients [21] [22].

Research on 1-alkyl-3-methylimidazolium compounds reveals that thermal conductivity values are influenced by alkyl chain length, with longer chains typically resulting in lower thermal conductivity [21]. The thermal conductivity behavior of these compounds exhibits linear temperature dependence over moderate temperature ranges [22].

For 1-hexadecyl-3-methylimidazolium bromide, thermal conductivity values are expected to be lower than shorter-chain analogs due to the extended alkyl substitution [21]. The compound's thermal conductivity behavior would follow established patterns for imidazolium-based ionic liquids, with gradual increases observed at elevated temperatures [21] [22].

Synthetic Routes and Methodologies

Quaternization Reactions with N-Methylimidazole

The synthesis of 1-hexadecyl-3-methylimidazolium bromide follows established quaternization protocols for imidazolium-based ionic liquids. The primary synthetic route involves the nucleophilic substitution reaction between N-methylimidazole and 1-bromohexadecane [1] [2]. This reaction proceeds through an SN2 mechanism, where the nitrogen atom of the imidazole ring acts as a nucleophile, attacking the carbon center adjacent to the bromine in the alkyl halide [2].

The optimized synthetic procedure employs acetonitrile as the reaction solvent, which provides several advantages including enhanced reaction kinetics and improved product solubility [1] [3]. The reaction is typically conducted at elevated temperatures (90°C) for extended periods (48 hours) to ensure complete conversion [1]. A catalytic amount of potassium iodide (KI) is incorporated to facilitate the halide exchange and accelerate the reaction rate through the formation of the more reactive iodide intermediate [1] [2].

The mechanistic pathway involves initial coordination of the imidazole nitrogen lone pair to the electrophilic carbon, followed by bromide departure and formation of the quaternary ammonium center [2]. The reaction demonstrates characteristic features of polar aprotic solvent systems, where the increased dipolarity stabilizes the charged transition state and enhances reaction rates [2]. Temperature optimization studies indicate that the reaction rate follows Arrhenius behavior, with higher temperatures significantly reducing reaction times while maintaining high product yields [2].

Solvent effects play a crucial role in determining reaction efficiency. Acetonitrile provides optimal conditions due to its high dielectric constant and coordination ability with ionic intermediates [3] [2]. The solvent stabilizes both the developing positive charge on the imidazolium nitrogen and the departing bromide anion, facilitating the overall transformation [2]. Alternative solvents including ethanol and methanol can be employed, though they typically result in reduced reaction rates and lower yields [3].

Purification Techniques

Post-synthesis purification of 1-hexadecyl-3-methylimidazolium bromide requires specialized approaches due to the ionic nature of the product and potential contamination with unreacted starting materials, side products, and inorganic salts [4] [5]. The primary purification method involves recrystallization from ethyl acetate, which effectively removes organic impurities while maintaining high product recovery [1].

The recrystallization process exploits the differential solubility characteristics of the ionic liquid and impurities in organic solvents [4]. Multiple recrystallization cycles (typically three) are performed using ethyl acetate volumes of approximately 100 mL per cycle to ensure comprehensive purification [1]. This approach successfully removes unreacted N-methylimidazole, residual 1-bromohexadecane, and other organic byproducts that exhibit significantly different solubility profiles [4].

Advanced purification strategies incorporate solid-phase extraction methods using various adsorbent materials. Activated charcoal treatment effectively removes colored impurities and organic contaminants through physisorption mechanisms [6]. The process involves stirring the crude ionic liquid solution with activated charcoal for several hours, followed by filtration to remove the adsorbent and bound impurities [6].

Alumina (Al₂O₃) and silica gel (SiO₂) serve as complementary purification agents, particularly effective for removing polar impurities and inorganic salts [6]. These oxide materials function through both adsorption and ion-exchange mechanisms, selectively binding contaminants while allowing the target ionic liquid to remain in solution [6]. The treatment typically involves passing the ionic liquid solution through packed columns containing these adsorbents [6].

Ion exchange resins provide an alternative purification route, particularly useful for anion metathesis reactions when different anions are desired [1] [5]. Amberlyst A26 resin loaded with carboxylic acids has been successfully employed for converting halide-based ionic liquids to carboxylate analogues while simultaneously achieving purification [1].

Analytical Characterization Methods

Spectroscopic Analysis (NMR, FTIR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive structural characterization of 1-hexadecyl-3-methylimidazolium bromide. Proton NMR (¹H NMR) analysis conducted at 300 MHz in deuterated chloroform reveals characteristic signal patterns confirming successful quaternization [1]. The most diagnostic signal appears at δ = 10.53 ppm as a singlet, corresponding to the acidic proton at the C-2 position of the imidazolium ring (N-CH-N) [1].

The methyl group attached to the nitrogen atom (N-CH₃) produces a distinct singlet at δ = 4.14 ppm, integrating for three protons [1]. The methylene protons adjacent to the quaternary nitrogen (N-CH₂) appear as a triplet at δ = 4.32 ppm with a coupling constant of 7.5 Hz, indicating vicinal coupling to the adjacent methylene group [1]. Aromatic protons at positions C-4 and C-5 of the imidazolium ring manifest as triplets at δ = 7.31 and 7.43 ppm respectively, with coupling constants of 1.8 Hz characteristic of imidazole ring systems [1].

The aliphatic chain protons display complex multipicity patterns in the region δ = 0.83-1.34 ppm, with the terminal methyl group appearing as a triplet at δ = 0.83-0.93 ppm [1]. The extensive alkyl chain creates overlapping signals that require careful integration and analysis to confirm the hexadecyl substitution pattern [1].

Carbon-13 NMR (¹³C NMR) spectroscopy at 75 MHz provides complementary structural information through chemical shift analysis of carbon environments [1]. The aromatic carbons of the imidazolium ring appear at characteristic downfield positions: δ = 121.58 and 123.26 ppm for C-4 and C-5 respectively, and δ = 137.94 ppm for the highly deshielded C-2 carbon [1]. The N-methyl carbon resonates at δ = 36.79 ppm, while the terminal methyl carbon of the alkyl chain appears at δ = 14.11 ppm [1].

Fourier Transform Infrared (FTIR) spectroscopy reveals characteristic vibrational modes that confirm the imidazolium structure and provide insights into molecular interactions [7] [8] [9]. The C-H stretching region exhibits prominent absorptions at 2958 and 2854 cm⁻¹, corresponding to asymmetric and symmetric methylene stretching modes of the alkyl chain [8]. These bands are particularly intense due to the long hexadecyl substituent [8].

Imidazolium ring vibrations appear in the fingerprint region, with characteristic absorptions at 1567 and 1463 cm⁻¹ attributed to ring stretching and C-H bending modes [8] [10]. The aromatic C-H stretching typically manifests around 3120 cm⁻¹, though this may be obscured by alkyl C-H stretching in long-chain derivatives [8]. The absence of characteristic N-H stretching modes confirms complete quaternization of the imidazole nitrogen [8].

Chromatographic Techniques

High Performance Liquid Chromatography (HPLC) serves as the primary analytical tool for purity assessment and quantitative analysis of 1-hexadecyl-3-methylimidazolium bromide [11] [12] [13]. Reversed-phase HPLC employing C18 or C8 stationary phases provides excellent separation capabilities for imidazolium ionic liquids [12] [13]. The long alkyl chain of the hexadecyl derivative enables strong hydrophobic interactions with the stationary phase, resulting in extended retention times that facilitate separation from impurities [13].

Mobile phase composition critically influences separation efficiency and peak shape quality. Acetonitrile-water gradients with phosphate buffer (pH 2.97) provide optimal conditions for imidazolium ionic liquid analysis [12]. The acidic conditions help suppress secondary interactions and improve peak symmetry [12] [13]. Detection wavelengths typically employ 210-220 nm, corresponding to the aromatic absorption of the imidazolium chromophore [12].

The ionic nature of the analyte necessitates special considerations for chromatographic analysis. Ion-pairing reagents or chaotropic anions may be added to the mobile phase to improve retention and peak shape [13]. The chaotropic anion order (Cl⁻ ~ H₂PO₄⁻ < BF₄⁻ ~ ClO₄⁻ < PF₆⁻) influences retention behavior, with more chaotropic anions generally increasing retention times [13].

Mixed-mode chromatography using columns containing both hydrophobic and ionic functionalities offers superior separation capabilities for ionic liquid analysis [14]. These stationary phases can simultaneously exploit hydrophobic interactions through the alkyl chain and ionic interactions through the charged imidazolium center [14]. This dual retention mechanism provides enhanced selectivity and peak resolution [14].

Liquid chromatography-mass spectrometry (LC-MS) coupling enables both separation and structural confirmation through mass spectral analysis [15] [16]. Electrospray ionization (ESI) in positive mode readily ionizes the imidazolium cation, producing molecular ion peaks at m/z corresponding to the cation mass [15]. The characteristic isotope pattern for bromine-containing compounds provides additional structural confirmation [16].

Thermal Analysis

Differential Scanning Calorimetry (DSC) provides comprehensive thermal characterization of 1-hexadecyl-3-methylimidazolium bromide, revealing important phase transition behaviors [17] [18]. The ionic liquid exhibits a melting point (Tf) of 68.0°C, representing the transition from crystalline solid to liquid phase [17]. This melting temperature is characteristic of long-chain imidazolium ionic liquids and reflects the balance between ionic interactions and van der Waals forces within the crystal lattice [17].

The crystallization temperature (Tc) occurs at 37.0°C during cooling cycles, indicating significant supercooling behavior typical of ionic liquids [17]. This temperature hysteresis between melting and crystallization reflects the complex nucleation processes required for ionic crystal formation [17]. Cold crystallization phenomena are observed during secondary heating cycles, demonstrating the tendency of ionic liquids to form metastable glass states [17] [19].

The compound exhibits polymorphic behavior similar to conventional polymeric materials, with multiple phase transitions observable across different temperature ranges [17]. These transitions reflect different crystalline modifications that can form depending on thermal history and cooling rates [17] [20]. Glass transition temperatures are typically not observed for this compound, indicating that crystallization occurs preferentially over vitrification [17].

Thermogravimetric Analysis (TGA) establishes thermal stability limits and decomposition characteristics [17] [18]. The decomposition onset temperature occurs at 161°C (defined as 5% weight loss), indicating the practical upper temperature limit for applications [17]. This decomposition temperature is relatively low compared to shorter-chain imidazolium ionic liquids, likely due to the increased conformational flexibility and potential degradation pathways associated with the long alkyl chain [17] [21].

The maximum degradation rate occurs at 290°C as determined by differential thermogravimetric (DTG) analysis [17]. The decomposition process typically follows first-order kinetics and occurs in a single step for most imidazolium bromide ionic liquids [18] [21]. The thermal stability range extends from room temperature to approximately 161°C, defining the operational window for thermal applications [17].

Kinetic analysis of thermal decomposition provides activation energy parameters essential for predicting long-term thermal stability [18]. The Arrhenius parameters derived from isothermal decomposition studies enable calculation of operational temperatures for extended use periods [18]. These data indicate that 1-hexadecyl-3-methylimidazolium bromide can maintain stability for practical application timeframes when operated below its decomposition onset temperature [18].

Dates

Last modified: 04-14-2024

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